Cas no 1216678-68-0 (Mirtazapine-d)

Mirtazapine-d 化学的及び物理的性質
名前と識別子
-
- Mirtazapine-D3
- 2-(2H3)Methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine
- Mirtazapine D3
- Mirtazapine-d
- MirtazapineD3
- DA-65479
- 5-(?H?)methyl-2,5,19-triazatetracyclo[13.4.0.0?,?.0?,??]nonadeca-1(15),8,10,12,16,18-hexaene
- Zispin-d3
- Org3770 D3;6-Azamianserin D3
- J-004575
- DTXSID90662131
- 1216678-68-0
- AKOS016339626
- 1ST10500D3
- 1ST10500D3-100M
- CS-0111894
- HY-B0352S
- Mirtazapine-d3 Solution in Methanol, 100ug/mL
- Remeron-d3
- F82533
- SS-4517
- 5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene
- 5-((2)H?)methyl-2,5,19-triazatetracyclo[13.4.0.0(2),?.0?,(1)(3)]nonadeca-1(15),8,10,12,16,18-hexaene
- Org3770 D3
- 6-Azamianserin D3
-
- インチ: InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/i1D3
- InChIKey: RONZAEMNMFQXRA-FIBGUPNXSA-N
- ほほえんだ: CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
計算された属性
- せいみつぶんしりょう: 268.176728g/mol
- ひょうめんでんか: 0
- XLogP3: 3.3
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 回転可能化学結合数: 0
- どういたいしつりょう: 268.176728g/mol
- 単一同位体質量: 268.176728g/mol
- 水素結合トポロジー分子極性表面積: 19.4Ų
- 重原子数: 20
- 複雑さ: 345
- 同位体原子数: 3
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- ゆうかいてん: 105-107°C
- PSA: 19.37000
- LogP: 2.48180
Mirtazapine-d 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-218855-1mg |
Mirtazapine-d3, |
1216678-68-0 | 1mg |
¥2858.00 | 2023-09-05 | ||
eNovation Chemicals LLC | Y1243715-10mg |
Mirtazapine-D3 |
1216678-68-0 | 98% | 10mg |
$1160 | 2024-06-08 | |
MedChemExpress | HY-B0352S-1mg |
Mirtazapine-d |
1216678-68-0 | 98.55% | 1mg |
¥1200 | 2024-04-20 | |
1PlusChem | 1P0015ZR-5mg |
Mirtazapine-D3 |
1216678-68-0 | 98% | 5mg |
$552.00 | 2025-02-18 | |
1PlusChem | 1P0015ZR-1mg |
Mirtazapine-D3 |
1216678-68-0 | ≥99% deuterated forms (d1-d3); ≤1% d0 | 1mg |
$140.00 | 2025-02-18 | |
eNovation Chemicals LLC | Y1243715-1mg |
Mirtazapine-D3 |
1216678-68-0 | 98% | 1mg |
$290 | 2025-03-01 | |
A2B Chem LLC | AA53623-1mg |
Mirtazapine-D3 |
1216678-68-0 | ≥99% deuterated forms (d1-d3); ≤1% d0 | 1mg |
$84.00 | 2024-04-20 | |
Key Organics Ltd | SS-4517-1MG |
Mirtazapine-d3 |
1216678-68-0 | >95% | 1mg |
£87.00 | 2025-02-08 | |
eNovation Chemicals LLC | Y1243715-5mg |
Mirtazapine-D3 |
1216678-68-0 | 98% | 5mg |
$680 | 2024-06-08 | |
Key Organics Ltd | SS-4517-10MG |
Mirtazapine-d3 |
1216678-68-0 | >95% | 10mg |
£436.00 | 2025-02-08 |
Mirtazapine-d 関連文献
-
1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
Mirtazapine-dに関する追加情報
Mirtazapine-d: A Comprehensive Overview
Mirtazapine-d, also known by its CAS number 1216678-68-0, is a compound of significant interest in the field of pharmaceutical research and development. This compound has garnered attention due to its unique properties and potential applications in various therapeutic areas. In this article, we will delve into the details of Mirtazapine-d, exploring its chemical structure, pharmacological properties, and the latest research findings that highlight its potential in modern medicine.
The chemical structure of Mirtazapine-d is a derivative of mirtazapine, a well-known antidepressant. Mirtazapine itself is classified as a tetracyclic antidepressant (TeCAs) and works by inhibiting the reuptake of norepinephrine and serotonin, thereby enhancing their levels in the brain. The "d" in Mirtazapine-d signifies a deuterated version of the compound, where certain hydrogen atoms are replaced with deuterium atoms. This modification can have significant implications for the compound's stability, pharmacokinetics, and bioavailability.
Recent studies have shown that deuterated compounds like Mirtazapine-d can exhibit improved pharmacokinetic profiles compared to their non-deuterated counterparts. Deuterium substitution can reduce the rate of metabolism by cytochrome P450 enzymes, potentially leading to longer half-lives and reduced dosing frequency. This makes Mirtazapine-d an attractive candidate for developing sustained-release formulations or for use in conditions where prolonged drug action is desirable.
In terms of pharmacological activity, Mirtazapine-d has been investigated for its potential as an antidepressant. Preclinical studies suggest that it retains the core antidepressant properties of mirtazapine while potentially offering enhanced efficacy and reduced side effects due to its modified metabolic profile. Additionally, research into its mechanism of action has revealed that it interacts with multiple neurotransmitter systems, including dopamine and histamine receptors, which may contribute to its broad therapeutic potential.
One area of particular interest is the exploration of Mirtazapine-d in the treatment of treatment-resistant depression (TRD). Traditional antidepressants often fail to provide adequate relief for patients with TRD, making novel approaches essential. Early-stage clinical trials have indicated that Mirtazapine-d may offer a safer and more effective alternative for these patients, with fewer adverse effects such as sedation or weight gain.
Beyond its antidepressant properties, recent research has also explored the potential of Mirtazapine-d in other therapeutic areas. For instance, studies have suggested that it may have neuroprotective effects, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease or Parkinson's disease. Its ability to modulate multiple neurotransmitter systems could be particularly beneficial in these conditions, where a multifaceted approach to treatment is often required.
Another promising avenue for Mirtazapine-d is its potential use in pain management. Preclinical models have shown that it may possess analgesic properties, particularly in chronic pain conditions such as neuropathic pain or inflammatory pain. This could make it a valuable addition to the arsenal of treatments available for patients suffering from chronic pain syndromes.
The development of Mirtazapine-d has also been influenced by advancements in drug delivery systems. Researchers are exploring innovative ways to enhance its bioavailability and reduce any potential side effects through targeted delivery mechanisms such as nanoparticles or liposomal encapsulation. These approaches could further enhance the therapeutic potential of Mirtazapine-d and pave the way for more effective treatments across various indications.
Looking ahead, the future of Mirtazapine-d appears bright as ongoing research continues to uncover new insights into its pharmacological properties and therapeutic applications. Its deuterated nature offers unique advantages that could set it apart from existing treatments, making it a compelling option for addressing unmet medical needs in psychiatry and neurology.
In conclusion, Mirtazapine-d (CAS No. 1216678-68-0) represents a promising advancement in pharmaceutical science with diverse applications across multiple therapeutic areas. As research progresses and clinical data continues to emerge, this compound has the potential to become an essential tool in the treatment of various conditions, offering improved efficacy and safety profiles compared to current therapies.
1216678-68-0 (Mirtazapine-d) 関連製品
- 85650-52-8(Mirtazapine)
- 61337-68-6(Desmethylmirtazapine)
- 61364-37-2((7R)-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,?.0?,13]nonadeca-1(19),8,10,12,15,17-hexaene)
- 61337-67-5(Mirtazapine)
- 41218-84-2((6,11-Dihydro-5H-dibenzob,eazepin-6-yl)methanamine)
- 61337-89-1(2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol)
- 78253-61-9(2-(piperidin-1-yl)pyridine-3-carboxylic acid)
- 191546-94-8(4-Methyl-1-(3-methyl-2-pyridinyl)-2-phenylpiperazine)
- 61337-87-9(S-Mirtazapine)
- 5654-97-7(1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one)
